(S)-N-(pyrrolidin-2-ylmethyl)acetamide: Chiral Scaffold & Synthetic Utility
(S)-N-(pyrrolidin-2-ylmethyl)acetamide: Chiral Scaffold & Synthetic Utility
The following technical guide details the structural, synthetic, and functional distinctions between (S)-N-(pyrrolidin-2-ylmethyl)acetamide and its (R)-enantiomer.
Executive Summary
N-(pyrrolidin-2-ylmethyl)acetamide is a chiral 1,2-diamine derivative featuring a pyrrolidine core substituted at the C2 position with an acetamidomethyl group. It serves as a high-value chiral building block in medicinal chemistry and asymmetric catalysis.
The molecule exists as two enantiomers:[1][2][3]
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(S)-Enantiomer: Derived from naturally occurring L-Proline. It is the eutomer (active isomer) for many biological targets requiring the L-configuration and is the primary scaffold for mimicking peptide turns.
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(R)-Enantiomer: Derived from D-Proline. It acts as the distomer or "unnatural" probe, essential for establishing structure-activity relationships (SAR) and detecting non-specific binding in pharmacological assays.
This guide analyzes the physicochemical divergence, synthetic pathways, and handling protocols for these enantiomers, emphasizing the critical regioselectivity required during synthesis to distinguish the exocyclic primary amine from the endocyclic secondary amine.
Chemical & Physical Properties[1][2][4][5][6]
The core distinction between the enantiomers lies in their spatial arrangement (stereochemistry) and interaction with polarized light. While their scalar physical properties (MP, BP) are identical in an achiral environment, their behavior in chiral environments (enzymes, chiral HPLC) differs fundamentally.
Comparative Data Table
| Property | (S)-N-(pyrrolidin-2-ylmethyl)acetamide | (R)-N-(pyrrolidin-2-ylmethyl)acetamide |
| CAS Number (Free Base) | Not widely listed (Generic: 135326-44-6*) | Not widely listed |
| CAS Number (HCl Salt) | Likely derived from 69500-64-7 | 1449137-51-2 |
| Molecular Formula | C₇H₁₄N₂O | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol |
| Chiral Center | C2 (S-configuration) | C2 (R-configuration) |
| Precursor Source | L-Proline (Natural) | D-Proline (Unnatural) |
| Predicted Optical Rotation | Negative (-) or Positive (+) depending on solvent/pH** | Opposite sign to (S) |
| Solubility | High in H₂O, MeOH, EtOH | High in H₂O, MeOH, EtOH |
| pKa (Ring NH) | ~9.5 (Secondary Amine) | ~9.5 (Secondary Amine) |
*Note: CAS numbers for specific salt forms vary. The (S)-diamine precursor is CAS 69500-64-7. **The precursor (S)-2-(aminomethyl)pyrrolidine has an [α]D of +20°. Acetylation typically alters the magnitude but often preserves the sign in non-polar solvents, though inversion is possible depending on conformational locking.
Structural Analysis & Stereochemistry
The molecule features a C2 chiral center on the pyrrolidine ring. The spatial orientation of the acetamidomethyl side chain governs its utility.
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(S)-Configuration: The side chain projects forward (wedge) when the nitrogen is oriented up. This mimics the stereochemistry of natural amino acids, making it a privileged scaffold for designing peptidomimetics (e.g., GPCR ligands, kinase inhibitors).
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(R)-Configuration: The side chain projects backward (dash). This "mirror image" is crucial for negative control studies in drug discovery to verify specific binding interactions.
3D Conformation (Graphviz Visualization)
The following diagram illustrates the stereochemical relationship and the key functional groups (Free Secondary Amine vs. Acetylated Primary Amine).
Caption: Stereochemical comparison showing the spatial projection of the acetamidomethyl side chain relative to the pyrrolidine core.
Synthesis & Manufacturing
The synthesis of N-(pyrrolidin-2-ylmethyl)acetamide requires regioselective control . The molecule contains two nitrogen atoms:
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Ring Nitrogen: Secondary amine (more basic, sterically hindered).
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Side-chain Nitrogen: Primary amine (less basic, less hindered, but acetylated in the final product).
Direct acetylation of 2-(aminomethyl)pyrrolidine often yields a mixture of di-acetylated and mono-acetylated products. Therefore, a Protection-Deprotection Strategy is the industry standard for high purity.
Synthetic Pathway (S-Enantiomer)
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Starting Material: L-Proline (Cheap, abundant).
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Protection: Boc-protection of the ring nitrogen.
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Amidation: Conversion of carboxylic acid to primary amide.
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Reduction: Reduction of the amide to an amine (forming the diamine).
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Selective Acetylation: Acetylation of the primary amine.
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Deprotection: Removal of the Boc group.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route from L-Proline ensuring regioselectivity via Boc-protection strategy.
Experimental Protocols
Protocol: Regioselective Synthesis of (S)-Isomer
Note: This protocol assumes the starting material is (S)-1-Boc-2-(aminomethyl)pyrrolidine, which is commercially available or easily synthesized.
Reagents:
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(S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq)
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Acetic Anhydride (1.1 eq)
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Triethylamine (1.2 eq)
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Dichloromethane (DCM) (Solvent)
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Trifluoroacetic acid (TFA) (Deprotection agent)
Procedure:
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Acetylation:
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Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in dry DCM at 0°C.
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Add Triethylamine followed by dropwise addition of Acetic Anhydride.
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Stir at room temperature for 2 hours (Monitor by TLC: disappearance of amine).
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Wash with NaHCO₃, dry over MgSO₄, and concentrate to yield (S)-1-Boc-2-(acetamidomethyl)pyrrolidine.
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Deprotection:
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Dissolve the intermediate in DCM/TFA (4:1 ratio).
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Stir for 1 hour at room temperature.
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Concentrate in vacuo to remove TFA.
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Basification (Critical): Dissolve residue in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with CHCl₃/Isopropanol (3:1) to recover the free base. Alternatively, treat with HCl/Ether to precipitate the hydrochloride salt.
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Analytical Characterization (Chiral HPLC)
To differentiate the (S) and (R) enantiomers, use a polysaccharide-based chiral stationary phase.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Detection: UV at 210 nm.
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Expected Result: The enantiomers will have distinct retention times. The (R)-isomer typically elutes first on AD-H columns, but standards must be injected for confirmation.
Biological & Pharmacological Implications[3][8][9][10]
Pharmacophore Utility
The pyrrolidin-2-ylmethyl scaffold is a privileged structure in medicinal chemistry, often called a "super-statine" or proline mimic.
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GPCR Ligands: The nitrogen distance in the diamine (approx. 3-4 Å) mimics the ethylenediamine pharmacophore found in dopamine (D2/D3) antagonists (e.g., Sulpiride analogs).
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Peptide Mimetics: The (S)-isomer mimics the turn conformation of L-Proline in peptides, stabilizing secondary structures in peptidomimetic drugs.
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Sigma Receptors: Acetylated pyrrolidine derivatives have shown affinity for Sigma-1 receptors, which are targets for neuroprotective and nootropic agents.
Chirality in Drug Design[3]
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Eutomer (Usually S): Matches the chirality of biological enzymes and receptors (which are composed of L-amino acids).
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Distomer (Usually R): Often inactive or possesses off-target toxicity. However, in some specific cases (e.g., certain antibiotics or unnatural peptide inhibitors), the (R)-isomer provides resistance to proteolytic degradation.
References
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ChemScene. (2024). (R)-N-(pyrrolidin-2-ylmethyl)acetamide hydrochloride Product Page. Retrieved from
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National Institutes of Health (NIH) - PubChem. (2024). 2-(Aminomethyl)pyrrolidine Structure and Properties. Retrieved from
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MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Molecules. Retrieved from
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Organic Syntheses. (1993). Synthesis of (S)-2-Methylproline and Derivatives. Org. Synth. 72,[2] 62. Retrieved from
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Sigma-Aldrich. (2024). (S)-(+)-2-(Aminomethyl)pyrrolidine Product Specification. Retrieved from
